2-(4-Methylphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene
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Overview
Description
2-(4-Methylphenyl)-1-thia-3,4-diazaspiro[45]dec-2-ene is a spirocyclic compound characterized by a unique structure that includes a sulfur atom and a diazaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenyl isothiocyanate with a suitable diamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazaspiro ring system.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the spirocyclic system.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(4-Methylphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic system can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene
- 8-hydroxy-1-oxa-3-azaspiro[4.5]dec-2-ene
- 1,4-dimethylbenzene
Uniqueness
2-(4-Methylphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene is unique due to its specific spirocyclic structure that includes both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-methylphenyl)-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-11-5-7-12(8-6-11)13-15-16-14(17-13)9-3-2-4-10-14/h5-8,16H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYSKVVVOUJMHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3(S2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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